molecular formula C10H18N2O2 B1376517 2-Boc-2,6-diazabicyclo[3.2.0]heptane CAS No. 1204405-68-4

2-Boc-2,6-diazabicyclo[3.2.0]heptane

Cat. No.: B1376517
CAS No.: 1204405-68-4
M. Wt: 198.26 g/mol
InChI Key: WFUBKOZDTGFCJO-UHFFFAOYSA-N
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Description

Molecular Geometry and Bicyclic Framework Analysis

The molecular geometry of 2-Boc-2,6-diazabicyclo[3.2.0]heptane is characterized by a fused bicyclic system consisting of a four-membered ring and a five-membered ring sharing two adjacent carbon atoms. This bicyclo[3.2.0]heptane framework creates a highly strained and conformationally constrained structure that significantly influences the compound's chemical and physical properties. The two nitrogen atoms are positioned at the 2 and 6 positions within this bicyclic system, with the nitrogen at position 2 bearing the tert-butoxycarbonyl protecting group.

The four-membered ring component of the bicyclic structure introduces considerable ring strain due to the acute bond angles required for ring closure, which deviate significantly from the ideal tetrahedral angle of approximately 109.5 degrees. This strain contributes to the compound's enhanced reactivity compared to acyclic analogs and influences its conformational preferences. The five-membered ring portion exhibits less strain but remains constrained by its fusion to the four-membered ring, creating an overall rigid molecular framework.

The tert-butoxycarbonyl group attached to the nitrogen at position 2 adopts a specific spatial orientation that minimizes steric interactions with the bicyclic core. This protecting group consists of a carbonyl carbon bonded to an oxygen atom, which is further connected to a tertiary carbon bearing three methyl groups. The bulky nature of this substituent influences the overall molecular shape and may affect intermolecular interactions in crystalline or solution phases.

Detailed structural parameters reveal that the compound maintains a boat-like conformation in its bicyclic core, similar to other strained bicyclic systems. The nitrogen atoms within the rings exhibit pyramidal geometry, with bond angles and distances characteristic of sp³-hybridized nitrogen centers. The presence of the electron-withdrawing carbonyl group in the Boc protecting group affects the electronic distribution around the protected nitrogen, potentially influencing its basicity and nucleophilicity.

Properties

IUPAC Name

tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUBKOZDTGFCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 2-Boc-2,6-diazabicyclo[3.2.0]heptane

General Synthetic Strategy

The synthesis generally involves the construction of the bicyclic diazabicyclo[3.2.0]heptane core followed by selective protection of the nitrogen atoms, especially the installation of the Boc group at the 2-position nitrogen. The bicyclic framework is typically formed via intramolecular cyclization or [2+2] cycloaddition reactions that create the fused ring system.

Key Synthetic Steps

Formation of the Diazabicyclo[3.2.0]heptane Core
  • Intramolecular [2+2] Cycloaddition or Cyclization:
    The bicyclic ring system is often synthesized by intramolecular cyclization of acyclic precursors or through [2+2] cycloaddition reactions, which are known to efficiently form cyclobutane rings fused to other ring systems.
  • Heteroatom Incorporation:
    Nitrogen atoms are introduced through amine or imine functionalities in the starting materials, ensuring their correct positioning in the bicyclic structure.
Nitrogen Protection with Boc Group
  • The Boc protecting group (tert-butoxycarbonyl) is introduced to the nitrogen at position 2 to stabilize the compound and facilitate further functionalization or biological evaluation.
  • Boc protection is typically achieved by reaction with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions or using other standard Boc protection protocols.

Detailed Synthetic Procedure (Representative)

Based on patent WO2014200786A1 and related literature:

Step Description Conditions Notes
Step A Preparation of bicyclic intermediate Organic solvent (acetone, toluene, DCM, THF) with water Solvents such as acetone and ethyl acetate preferred for solubility and reaction efficiency
Step B Halooxime formation (if applicable) Organic solvents like THF, acetonitrile; 25–100°C, 2–72 h Acid with pKa ≤ acetic acid used; halide sources 0–10 eq; hydroxylamine sources 1–2 eq
Step C Boc protection of nitrogen Reaction with (Boc)2O in presence of base (e.g., triethylamine, DIPEA) Typically conducted at room temperature to 40°C for several hours
  • The halooxime formation step (Step B) is crucial in some synthetic routes for introducing functional groups that facilitate ring closure or further modification.
  • The use of tertiary amine bases such as triethylamine or DIPEA is common to neutralize acids formed during Boc protection.

Solvent and Reagent Selection

Aspect Preferred Choices Remarks
Organic solvents THF, acetonitrile, acetone, ethyl acetate, DCM, toluene THF and acetonitrile preferred for Step B reactions; acetone and EtOAc preferred for Step A
Acid catalysts Acetic acid, chloroacetic acid, trifluoroacetic acid, HCl, HBr, MsOH, TsOH Acids with pKa ≤ AcOH used in halooxime formation
Bases for Boc protection Triethylamine (TEA), DIPEA, 4-NMM, DMAP Facilitate Boc protection and neutralize acid byproducts
Hydroxylamine sources (if applicable) BnONH2, AllylONH2, TMSOCH2CH2ONH2, AcONH2, BzONH2 Used in halooxime formation steps for derivative preparation

Reaction Parameters and Optimization

Parameter Range Typical Conditions Impact on Yield/Selectivity
Temperature 25°C to 100°C 60–85°C typical for halooxime formation Higher temperatures increase reaction rate but may reduce selectivity
Reaction time 2 to 72 hours 8–24 hours common Longer times improve conversion but risk side reactions
Equivalents of reagents Halide: 0–10 eq; Hydroxylamine: 1–2 eq Controlled to optimize yield and minimize impurities
Solvent dryness Anhydrous conditions preferred Prevents side reactions, especially in cycloaddition

Research Findings and Yields

  • Yields: The formation of bicyclic diazabicycloheptane derivatives typically yields moderate to good product quantities, often between 25% to 70% depending on the step and purification methods used.
  • Purification: Chromatography on silica gel with ethyl acetate elution is common for isolating pure products after reaction completion.
  • Hydrolysis and Derivatization: Hydrolysis of protected intermediates can yield diamino derivatives, which are useful for further synthetic elaboration.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents Solvent Temp (°C) Time Yield (%) Notes
Formation of bicyclic core Intramolecular cyclization / [2+2] cycloaddition Amines, acyclic precursors THF, toluene, DCM 25–85 8–24 h 25–70 Solvent choice critical for selectivity
Halooxime formation (if used) Halide + hydroxylamine + acid Halide source, hydroxylamine, acid THF, acetonitrile 60–85 8–24 h Variable Acid pKa ≤ AcOH required
Boc protection Carbamate formation (Boc)2O, base (TEA, DIPEA) DCM, THF 20–40 Several hours High Protects nitrogen for stability and further reactions

Chemical Reactions Analysis

Types of Reactions: 2-Boc-2,6-diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be substituted under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used to remove the Boc group.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed:

    Substitution: The primary amine derivative.

    Oxidation: Oxidized derivatives depending on the specific conditions.

    Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves:

  • Reaction with di-tert-butyl dicarbonate (Boc2_{2}O) in the presence of a base like triethylamine (TEA) to introduce the Boc group.
  • Optimization of reaction conditions to maximize yield and purity during industrial production.

Common Reagents

  • Substitution : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
  • Oxidation : Potassium permanganate (KMnO4_{4}) or chromium trioxide (CrO3_{3}).
  • Reduction : Sodium borohydride (NaBH4_{4}) or lithium aluminum hydride (LiAlH4_{4}).

Chemistry

  • Building Block for Organic Synthesis : 2-Boc-2,6-diazabicyclo[3.2.0]heptane is utilized as a versatile building block in the synthesis of complex organic molecules.
  • Catalysis : Its unique structure makes it suitable for catalyzing various organic reactions.

Biology

  • Synthesis of Biologically Active Molecules : The compound serves as an intermediate in synthesizing compounds with potential pharmacological activities.
  • Interaction with Biological Systems : Studies have shown that upon deprotection, the free amine can interact with various biological targets, influencing metabolic pathways.

Medicine

  • Drug Development : Investigated as a precursor for pharmaceutical compounds, particularly in developing inhibitors targeting KRas G12C mutations associated with certain cancers .
  • Potential Therapeutics : Its nitrogen-rich structure has implications for creating new drug candidates due to its ability to form stable interactions with biological targets.

Industry

  • Production of Specialty Chemicals : Used in synthesizing advanced materials and chemicals tailored for specific industrial applications.

Case Studies

  • KRas G12C Inhibitors : Research has demonstrated that derivatives of this compound can act as effective inhibitors for KRas G12C mutations, paving the way for targeted cancer therapies .
    • Methodology : The synthesis involved using this compound as a starting material in multi-step reactions leading to pyrimidine derivatives.
    • Outcome : The resulting compounds exhibited significant biological activity against cancer cell lines expressing KRas G12C mutations.
  • Synthesis of Alkaloids : The compound has been utilized in synthesizing complex alkaloids through intramolecular cyclization techniques that leverage its bicyclic structure for efficient formation of nitrogen-containing heterocycles .
    • Methodology : Researchers employed various cyclization strategies involving this compound as a core scaffold.
    • Outcome : Successful synthesis of alkaloids with potential therapeutic effects was achieved through this approach.

Mechanism of Action

The mechanism of action of 2-Boc-2,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with various biological targets, influencing pathways related to its intended application.

Comparison with Similar Compounds

Core Bicyclic Framework Variations

The bicyclo[3.2.0]heptane system distinguishes itself from related scaffolds through its ring strain and spatial arrangement:

Compound Name Bicyclo System Key Substituents Pharmacological Relevance
2-Boc-2,6-diazabicyclo[3.2.0]heptane [3.2.0] Boc at N2, NH at N6 Precursor for bioactive molecules
3-Boc-3,6-diazabicyclo[3.1.1]heptane [3.1.1] Boc at N3, NH at N6 Increased ring strain
6-Boc-3,6-diazabicyclo[3.1.1]heptane [3.1.1] Boc at N6, NH at N3 Altered reactivity profile
4-Thia-1-azabicyclo[3.2.0]heptane [3.2.0] S at position 4, NH at N1 Beta-lactam antibiotic analogs

Key Insights :

  • The [3.2.0] system (seven-membered) offers lower ring strain compared to [3.1.1] (six-membered), enhancing stability for synthetic manipulation .
  • Sulfur-containing analogs (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) exhibit distinct electronic properties, influencing binding to biological targets like penicillin-binding proteins .

Key Insights :

  • Metal-free strategies (e.g., haloamination) reduce contamination risks and improve scalability for pharmaceutical applications .
  • Orthogonal protection (e.g., Boc at N2) allows sequential functionalization, enabling rapid diversification .

Pharmacological and Functional Comparisons

The Boc group modulates solubility and bioavailability, while core bicyclic systems influence target engagement:

Compound Functional Group Bioactivity
This compound Boc-protected amine Scaffold for protease inhibitors
(2S,5R,6R)-6-Pivalamido-4-thia-1-azabicyclo[3.2.0]heptane Free amino and thioether Beta-lactamase resistance
6-(5-Ethoxyhept-1-yl)bicyclo[3.3.0]octan-3-one Alkyl side chain Intermediate for prostaglandin analogs

Key Insights :

  • Free amino groups (e.g., in CPC class C07D 499/42) enhance reactivity but require stabilization for in vivo use .
  • Thioether and ester modifications (e.g., C07D 499/38) improve membrane permeability and metabolic stability .

Biological Activity

2-Boc-2,6-diazabicyclo[3.2.0]heptane, also known as tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate, is a bicyclic compound that has garnered attention due to its unique nitrogen-rich structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 198.26 g/mol
  • Structural Features : The compound contains two nitrogen atoms within a bicyclic framework, contributing to its unique reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

  • Enzyme Interaction : The compound can modulate enzyme activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This affects various biochemical pathways critical for cellular functions.
  • Receptor Modulation : It has been suggested that similar compounds influence neurotransmitter systems by acting on dopamine receptors, particularly D3 and D4 subtypes, which are implicated in several neurological disorders .

Antimicrobial Properties

Research indicates that derivatives of bicyclic compounds like this compound exhibit significant antimicrobial activity. For instance:

  • Case Study : A study demonstrated that structurally related bicyclic compounds showed enhanced activity against gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus .

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

  • Mechanism : It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell cycle regulation and survival .

Biochemical Pathways

The compound influences several key biochemical pathways:

  • MAPK/ERK Pathway : Research has shown that this compound can affect the MAPK/ERK signaling pathway, critical for cell proliferation and differentiation .
  • Gene Expression Regulation : It alters the expression of genes involved in apoptosis and cell cycle progression, leading to changes in cell survival rates .

Summary of Findings

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis via MAPK/ERK pathway
Receptor ModulationInteraction with dopamine receptors

Future Directions

Further research is necessary to fully elucidate the pharmacological potential of this compound:

  • Clinical Trials : Investigating its effectiveness in clinical settings will be crucial for understanding its therapeutic applications.
  • Structural Modifications : Exploring variations in the chemical structure may enhance its biological efficacy and selectivity towards specific targets.

Q & A

Q. What are the common synthetic routes for preparing 2-Boc-2,6-diazabicyclo[3.2.0]heptane derivatives?

  • Methodological Answer : Two primary strategies are reported:
  • Cyclization of Precursors : Cyclization of 2-vinyl-3-hydroxytetrahydrofuran derivatives can yield bicyclic scaffolds. For example, 4-exo and 5-exo cyclization modes generate oxetane or tetrahydrofuran-containing derivatives, respectively .
  • Photochemical [2+2] Cycloaddition : Copper(I)-catalyzed intramolecular [2+2] photocycloaddition of 1,6-dienes (e.g., derived from D-mannitol) forms bicyclo[3.2.0]heptane cores, which are subsequently Boc-protected .
  • Key Considerations : Solvent choice (e.g., dichloromethane for photocycloadditions) and stereochemical control during Boc protection (e.g., using tert-butyl dicarbonate) are critical .

Q. How can the structure of this compound be confirmed?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : 1^1H/13^{13}C NMR to identify substituents and stereochemistry (e.g., Boc group resonances at δ ~1.4 ppm).
  • Computational Modeling : Generate 3D SD files (via Java/JavaScript tools) to visualize the bicyclic scaffold and compare calculated vs. experimental geometries .
  • X-ray Crystallography : Resolve absolute stereochemistry, particularly for chiral centers introduced during synthesis .

Q. What thermodynamic properties of bicyclo[3.2.0]heptane scaffolds influence reaction optimization?

  • Methodological Answer : Key properties include:
  • Boiling Point : 109.0–109.5°C (for the parent bicyclo[3.2.0]heptane), affecting solvent selection for high-temperature reactions .
  • Density : 0.8522 g/cm3^3, useful for solvent stratification in biphasic systems .
  • Reaction Enthalpy : Reported values for bicyclo[3.2.0]heptane derivatives (e.g., ΔH = –55.6 kJ/mol in isooctane) guide exothermic/endothermic reaction design .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in the synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral Catalysis : Use Cu(I) catalysts in [2+2] photocycloadditions to induce enantioselectivity (e.g., D-mannitol-derived dienes yield specific stereoisomers) .
  • IUPAC Seniority Rules : Apply P-44.2.2.2.6 criteria to prioritize substituents during naming and stereoisomer assignment (e.g., differentiating 2-thia-4,6-diazabicyclo vs. 4-thia-2,6-diazabicyclo isomers) .
  • Protecting Group Strategy : Boc protection at specific nitrogen positions (e.g., 2-Boc vs. 6-Boc) directs subsequent functionalization .

Q. What methodologies resolve contradictions in reported thermodynamic data for bicyclo[3.2.0]heptane derivatives?

  • Methodological Answer :
  • Experimental Validation : Reproduce reaction conditions (e.g., solvent: isooctane; temperature: 25°C) from conflicting studies and measure ΔH via calorimetry .
  • Computational Validation : Perform density functional theory (DFT) calculations to compare theoretical vs. experimental enthalpies. Discrepancies >5 kJ/mol suggest experimental artifacts (e.g., solvent polarity effects) .
  • Meta-Analysis : Cross-reference data from NIST Standard Reference Database 69 to identify outliers .

Q. How does the bicyclo[3.2.0]heptane core influence bioactivity in pharmaceutical compounds?

  • Methodological Answer :
  • Structural Mimicry : The bicyclic system mimics meta-substituted benzene rings in bioactive molecules, matching angles (109.5°) and distances (~2.8 Å) between substituents .
  • Activity Profiling : Test derivatives (e.g., bis(amide) agonists) in RXFP1 receptor assays using HEK293 cells to assess binding affinity .
  • SAR Studies : Introduce substituents at positions 2 and 6 (e.g., ethoxyheptyl groups) and correlate with antiprotozoal activity (e.g., IC50_{50} against Plasmodium falciparum) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Boc-2,6-diazabicyclo[3.2.0]heptane
Reactant of Route 2
2-Boc-2,6-diazabicyclo[3.2.0]heptane

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